Cyclopropene, 1-ethenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropene, 1-ethenyl- can be synthesized through several methods, including the addition of carbenes to alkenes. One common method involves the reaction of dichlorocarbene with vinylcyclopropane under controlled conditions to yield 1-vinylcyclopropene . Another approach is the dehydrohalogenation of 1,2-dihalocyclopropanes using strong bases such as potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for cyclopropene, 1-ethenyl- are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods typically involve the use of specialized reactors to control the reaction conditions and ensure the safe handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Cyclopropene, 1-ethenyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclopropene, 1-ethenyl- to cyclopropane derivatives.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different substituted cyclopropenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropenones and other oxygenated compounds.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropenes depending on the reagents used.
Scientific Research Applications
Cyclopropene, 1-ethenyl- has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of cyclopropene, 1-ethenyl- involves its high reactivity due to the strained ring structure. The compound can participate in free-radical chain reactions, leading to the formation of polycyclopropane . Additionally, it undergoes Diels-Alder reactions with dienes, forming cycloadducts that can be further functionalized . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Cyclopropane: A saturated three-membered ring compound with different reactivity due to the absence of double bonds.
Cyclopropene: The parent compound without the vinyl group, exhibiting similar ring strain but different reactivity patterns.
Cyclopropenone: An oxygenated derivative with distinct reactivity due to the presence of a carbonyl group.
Uniqueness: Cyclopropene, 1-ethenyl- is unique due to the presence of the vinyl group, which enhances its reactivity and expands its potential applications in organic synthesis and material science. The combination of ring strain and the vinyl group makes it a versatile compound for various chemical transformations.
Properties
CAS No. |
64415-83-4 |
---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
1-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-3H,1,4H2 |
InChI Key |
CIRQLHNCULZPSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC1 |
Origin of Product |
United States |
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